1-[(E)-2-bromoethenyl]-4-nitrobenzene
Description
1-[(E)-2-Bromoethenyl]-4-nitrobenzene is a halogenated aromatic compound featuring a bromoethenyl group in the E-configuration and a nitro substituent at the para-position of the benzene ring. The E-stereochemistry ensures a trans arrangement of the bromine atom and the benzene ring, influencing both its electronic properties and reactivity. This compound is utilized in cycloaddition reactions and cross-coupling processes, where its electronic profile and steric demands dictate reaction outcomes .
Properties
CAS No. |
18462-35-6 |
|---|---|
Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(E)-2-bromoethenyl]-4-nitrobenzene typically involves the bromination of 4-nitrostyrene. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable catalyst to achieve high yields and purity.
Chemical Reactions Analysis
1-[(E)-2-bromoethenyl]-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and various oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(E)-2-bromoethenyl]-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industrial Applications: It is used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-[(E)-2-bromoethenyl]-4-nitrobenzene involves its interaction with specific molecular targets. The bromoethenyl group can participate in electrophilic addition reactions, while the nitro group can undergo reduction or other transformations. These interactions lead to the formation of various products, depending on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects: Nitro vs. Chloro
- 1-[(1Z)-2-Bromoethenyl]-4-chlorobenzene (CAS: 66482-29-9): The replacement of the nitro group with chlorine reduces the electron-withdrawing effect, leading to a less deactivated aromatic ring. This increases susceptibility to electrophilic substitution compared to the nitro analog.
Halogen Comparison: Bromo vs. Fluoro
- 1-(2-Fluoroprop-1-en-1-yl)-4-nitrobenzene :
Positional Isomerism and Reactivity
Ethenyl vs. Ethyl Substituents
- 1-(2-Bromoethyl)-4-nitrobenzene :
Substituent Position on the Benzene Ring
- 1-Bromo-2-(2-methoxyethyl)-4-nitrobenzene (CAS: 1308256-11-2):
Stereochemical and Conformational Effects
E- vs. Z-Isomers
- However, steric clash between bromine and the benzene ring may reduce thermal stability compared to the E-isomer .
Cycloaddition Reactivity
- In Diels-Alder reactions, the E-configuration of this compound enables regioselective cycloaddition with electron-rich dienes, achieving >94:6 regioselectivity. This outperforms bulkier analogs like 1-[(E)-2-bromoethenyl]-4-methoxybenzene, which show reduced selectivity due to steric interference .
Physicochemical Properties
*Predicted values based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
